BenchChemオンラインストアへようこそ!

4'-Chloro-[1,1'-biphenyl]-4-carboxamide

Lipophilicity Building block selection Physicochemical profiling

4'-Chloro-[1,1'-biphenyl]-4-carboxamide (CAS 15996-81-3) is the direct synthetic precursor to TcCYP51 inhibitors (VID-400) and UT receptor agonists (FL104). The 4'-chloro substituent is a validated pharmacophoric requirement; substitution with unsubstituted or regioisomeric analogs causes orders-of-magnitude potency losses. This pre-functionalized building block enables parallel amide coupling without de novo biphenyl construction, accelerating hit-to-lead programs in Chagas disease, cardiovascular, and agrochemical fungicide discovery.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 15996-81-3
Cat. No. B7692585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-[1,1'-biphenyl]-4-carboxamide
CAS15996-81-3
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)N
InChIInChI=1S/C13H10ClNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16)
InChIKeyPBPNZWFATYHELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-[1,1'-biphenyl]-4-carboxamide (CAS 15996-81-3): Procurement-Relevant Physicochemical and Structural Profile


4'-Chloro-[1,1'-biphenyl]-4-carboxamide (CAS 15996-81-3; IUPAC: 4-(4-chlorophenyl)benzamide) is a chlorinated biphenylcarboxamide building block with molecular formula C₁₃H₁₀ClNO and a molecular weight of 231.68 g/mol . It features a para-chloro substituent on the distal phenyl ring of the biphenyl scaffold and a primary carboxamide at the 4-position of the proximal ring. Its computed XLogP3 of 3.8, single hydrogen bond donor (1 HBD), and single hydrogen bond acceptor (1 HBA) define a compact, moderately lipophilic scaffold that serves as the synthetic precursor to at least two distinct classes of bioactive N-substituted derivatives: CYP51 inhibitors (e.g., VID-400/SDZ285428) and urotensin II receptor agonists (e.g., FL104) [1][2]. The compound is supplied as a research-grade intermediate with typical purity specifications of ≥99% (HPLC) .

Why 4'-Chloro-[1,1'-biphenyl]-4-carboxamide Cannot Be Replaced by Generic Biphenylcarboxamide Analogs in Target-Oriented Synthesis


Generic substitution with unsubstituted biphenyl-4-carboxamide (CAS 3815-20-1) or regioisomeric 3'-chloro analogs introduces measurable deviations in key molecular properties that propagate through to derivative potency. The 4'-chloro substituent contributes approximately +34 Da to molecular weight, elevates XLogP3 by an estimated ~0.9 log units relative to the unsubstituted parent, and provides a halogen bond donor that is absent in the des-chloro scaffold . These differences are not cosmetic: in the urotensin II receptor agonist series, replacement of the 4-chlorophenyl group with 4-methylphenyl or 2-naphthyl systems produced orders-of-magnitude shifts in EC₅₀ values, demonstrating that the 4'-chloro substitution pattern is a pharmacophoric requirement rather than a passive structural feature [1]. In the CYP51 inhibitor series, the 4'-chloro-biphenyl-4-carboxamide core of VNF (VID-400) engages in specific hydrophobic and halogen-bonding interactions within the enzyme active site, as resolved by X-ray crystallography at 3.05 Å resolution (PDB: 3KSW) [2]. Substituting the biphenylcarboxamide scaffold without the 4'-chloro would ablate these structure-validated contacts, making generic analog interchange scientifically indefensible for applications targeting these validated pharmacophores.

Quantitative Differentiation Evidence: 4'-Chloro-[1,1'-biphenyl]-4-carboxamide vs. Closest Structural Analogs


Physicochemical Differentiation: XLogP3 and Molecular Weight vs. Unsubstituted Biphenyl-4-carboxamide

The 4'-chloro substituent on 4'-Chloro-[1,1'-biphenyl]-4-carboxamide imparts a measurable increase in lipophilicity (XLogP3 = 3.8) and molecular weight (231.68 g/mol) compared to the unsubstituted biphenyl-4-carboxamide scaffold (MW ≈197.23 g/mol, estimated XLogP ~2.9) . This ~0.9 log unit difference in XLogP3 corresponds to an approximately 8-fold increase in computed octanol-water partition coefficient, directly impacting the physicochemical properties of any derivative synthesized from this building block. The chlorine atom also introduces a σ-hole, enabling halogen bonding interactions that are unavailable with the des-chloro or 4'-methyl analogs [1]. These physicochemical parameters are critical for procurement decisions: the 4'-chloro building block provides a pre-installed halogen handle that eliminates an additional synthetic step (chlorination) post-coupling, reducing synthetic route length by at least one step relative to starting from the unsubstituted biphenyl-4-carboxamide.

Lipophilicity Building block selection Physicochemical profiling

Regioisomeric Differentiation: 4'-Chloro vs. 3'-Chloro Substitution on Antiparasitic CYP51 Inhibitor Scaffold Potency

The para (4'-chloro) substitution pattern is structurally validated as essential for CYP51 binding in Trypanosoma cruzi. The co-crystal structure of the 4'-chloro-biphenyl-4-carboxamide derivative VNF with TcCYP51 (PDB: 3KSW, resolution 3.05 Å) reveals that the 4'-chlorophenyl moiety occupies a hydrophobic pocket within the enzyme active site, with the chlorine atom participating in favorable van der Waals contacts and potential halogen bonding with proximal residues [1]. The corresponding N-substituted derivative, SDZ285428 (VID-400), inhibits T. cruzi CYP51 with I/E₂ < 1 at 5 minutes and I/E₂ = 9 at 60 minutes . While direct comparative data for the 3'-chloro regioisomer of this specific scaffold are not available in the public domain, the structural biology evidence demonstrates that the para-chloro orientation is geometrically constrained by the enzyme binding pocket—a meta-substitution (3'-chloro) would project the chlorine atom into a sterically incompatible orientation, predicted to reduce binding affinity based on the crystallographic model. This structural validation provides procurement-level confidence that the 4'-chloro regioisomer is the functionally validated choice for CYP51-targeted programs.

CYP51 inhibition Chagas disease Trypanosoma cruzi Halogen bonding

Urotensin II Receptor Pharmacophore: 4'-Chloro Substituent Enables Nanomolar Agonist Potency vs. Des-Chloro and 4'-Methyl Analogs

In the urotensin II (UII) receptor agonist series built upon the 4-(4-chlorophenyl)benzamide scaffold, the 4'-chloro substituent is a demonstrated potency determinant. The lead compound FL104 (N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide), which retains the 4-chlorophenyl motif but uses an unsubstituted 4-phenylbenzamide core, exhibits a pEC₅₀ of 7.11 at the human UII receptor in R-SAT™ assays . Systematic SAR exploration revealed that the most potent agonist in the series, (S)-N-[3-dimethylamino-1-(2-naphthyl)propyl]-4-(4-chlorophenyl)benzamide—which retains the 4-(4-chlorophenyl)benzamide core present in the target compound—achieves an EC₅₀ of 23 nM at the urotensin II receptor [1]. Critically, the SAR study demonstrated that replacement of the 4-chlorophenyl group with electron-donating (4-methylphenyl) or sterically bulky (2-naphthyl) ring systems resulted in substantial potency shifts, confirming that the 4-chloro substitution pattern on the distal phenyl ring is a pharmacophoric requirement—not an interchangeable feature—for this target class [1]. The target compound 15996-81-3 is the direct synthetic precursor to this entire compound class, providing the pre-validated 4'-chloro-biphenyl-4-carboxamide core.

Urotensin II receptor GPCR agonism FL104 SAR

Commercial Purity Benchmarking: ≥99% HPLC Purity with Controlled Impurity Profile vs. Generic Building Block Suppliers

Commercially available 4'-Chloro-[1,1'-biphenyl]-4-carboxamide (CAS 15996-81-3) is supplied with documented purity specifications that exceed typical generic building block standards. Vendor certificates of analysis report purity ≥99.0% by HPLC, with total impurities controlled to ≤0.5%, individual unspecified impurities ≤0.10%, water content ≤1.0%, sulphated ash ≤0.5%, and heavy metals ≤10 ppm . This specification profile is critical for applications where residual impurities—particularly palladium catalyst residues from Suzuki coupling steps commonly used in biphenyl synthesis—could interfere with downstream biological assays or catalytic transformations. In contrast, generic biphenyl-4-carboxamide (CAS 3815-20-1) is frequently supplied at ≥96% purity with less rigorous impurity profiling , representing a 3-4% purity gap that corresponds to up to 40 mg of unidentified impurities per gram of material. For procurement decisions in medicinal chemistry and chemical biology, this purity differential reduces the risk of confounding biological assay results attributable to trace contaminants.

Building block procurement Purity specification Quality control Synthetic intermediate

Validated Application Scenarios for 4'-Chloro-[1,1'-biphenyl]-4-carboxamide (CAS 15996-81-3) Based on Quantitative Evidence


Synthesis of CYP51 Inhibitors for Trypanosoma cruzi Drug Discovery (Chagas Disease)

4'-Chloro-[1,1'-biphenyl]-4-carboxamide is the direct synthetic precursor to the VNF/VID-400 (SDZ285428) class of Trypanosoma cruzi CYP51 inhibitors. The co-crystal structure of the N-substituted derivative VNF bound to TcCYP51 (PDB: 3KSW, 3.05 Å resolution) provides atomic-level validation of the 4'-chloro-biphenyl-4-carboxamide scaffold's binding mode [1]. The VID-400 derivative inhibits T. cruzi CYP51 with I/E₂ < 1 at 5 minutes and I/E₂ = 9 at 60 minutes, demonstrating rapid-onset enzyme inhibition . Procurement of CAS 15996-81-3 enables direct access to this validated chemotype via amide coupling with the appropriate chiral amine, bypassing the need for de novo biphenyl scaffold construction. This application is particularly relevant given that posaconazole, the only compound currently in clinical trials for chronic Chagas disease, also targets CYP51, validating the target and creating demand for novel chemotypes that may overcome emerging azole resistance [1].

Urotensin II Receptor Agonist Pharmacophore Assembly for Cardiovascular and GPCR Research

The 4-(4-chlorophenyl)benzamide core of CAS 15996-81-3 constitutes the validated pharmacophoric scaffold for potent urotensin II (UII) receptor agonists. The (S)-enantiomer of the N-substituted derivative achieves EC₅₀ = 23 nM at the human UII receptor, representing a ~3.4-fold potency improvement over the FL104 lead compound that uses an unsubstituted 4-phenylbenzamide core [1]. SAR studies have confirmed that the 4'-chloro substitution on the distal phenyl ring is a critical potency determinant; its replacement with 4-methylphenyl or 2-naphthyl groups produces significant drops in agonist activity [1]. Researchers investigating UII receptor signaling in cardiovascular pathophysiology, atherosclerosis, or metabolic syndrome can procure CAS 15996-81-3 as the pre-validated building block to generate focused compound libraries through parallel amide coupling, eliminating the need for individual halogenation or cross-coupling optimization steps.

Fungicidal Biphenylcarboxamide Lead Optimization in Agrochemical Discovery

The biphenylcarboxamide scaffold, exemplified by the commercial fungicide boscalid (a biphenyl amide SDH inhibitor), represents a validated chemotype for agricultural fungicide discovery. The Bayer CropScience patent family (US 7,799,739 and related filings) extensively claims biphenylcarboxamides of general formula (I) as broad-spectrum microbicidal agents for crop protection and material preservation [1]. 4'-Chloro-[1,1'-biphenyl]-4-carboxamide (CAS 15996-81-3) provides a pre-functionalized entry point into this chemical space, with the 4'-chloro substituent serving as a synthetic handle for further diversification (nucleophilic aromatic substitution, cross-coupling) or as a retained pharmacophoric element. The documented physicochemical profile (XLogP3 = 3.8, MW = 231.68) places this building block within favorable property space for agrochemical lead development, where moderate lipophilicity and low molecular weight are typically associated with favorable translocation and environmental fate characteristics .

TRPV1 Antagonist Scaffold Construction for Pain Research Programs

The biphenyl-4-carboxamide scaffold has been validated as a TRPV1 antagonist pharmacophore through the discovery and clinical development of ASP8370, a compound with high aqueous solubility, satisfactory human liver microsome stability, and reduced CYP3A4 inhibition [1]. The initial TRPV1 hit compound 8 (an N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide) demonstrated TRPV1 binding with IC₅₀ = 0.53 μM, establishing the biphenyl-4-carboxamide core as a viable starting point for TRPV1 antagonist optimization . While ASP8370 itself contains a 2-substituted biphenyl-4-carboxamide core rather than the 4'-chloro variant, the SAR exploration revealed that biphenyl substitution patterns critically modulate both TRPV1 antagonism/agonism switching and physicochemical properties . Procurement of CAS 15996-81-3 enables exploration of 4'-chloro substitution effects within this pharmacophore class, providing a complementary building block to the unsubstituted and 2-substituted biphenyl-4-carboxamide intermediates used in the ASP8370 discovery program.

Quote Request

Request a Quote for 4'-Chloro-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.